molecular formula C18H14N2O3S B3005238 N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide CAS No. 681157-47-1

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide

Cat. No. B3005238
CAS RN: 681157-47-1
M. Wt: 338.38
InChI Key: LRMWTJCMLXZFET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The IR spectrum can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

Thiazoles, which are part of the structure of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide”, have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antitubercular, and antitumor activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide” can be determined using various analytical techniques. For instance, the molecular weight of the compound can be determined using mass spectrometry .

Scientific Research Applications

Antitumor and Anticancer Properties

The presence of the chromeno-thiazole scaffold in this compound suggests potential antitumor and anticancer activity. Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines, similar to our compound, have been investigated for their ability to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes . Further studies could explore its efficacy against specific cancer cell lines.

Antioxidant Activity

Compounds containing chromene derivatives often exhibit antioxidant properties. The methoxybenzamide moiety in our compound may contribute to its antioxidant effects. Investigating its radical-scavenging abilities and potential protective role against oxidative stress could be valuable .

Antimicrobial Applications

Thiazole-based compounds are known for their antimicrobial properties. Our compound could be evaluated against various bacterial and fungal strains. Its mechanism of action and potential synergy with existing antibiotics could be explored .

Neurological Disorders

Chromenes have attracted attention in the treatment of neurological diseases such as Parkinson’s disease, Alzheimer’s disease, and Down’s syndrome. Investigating the neuroprotective effects of our compound may reveal novel therapeutic avenues .

Antiglycation Agents

Thiadiazoles have been studied as antiglycation agents. Our compound’s structure suggests it might inhibit glycation processes, which are implicated in diabetes-related complications. Further research could validate this potential application .

Analgesic Properties

Given the diverse biological activities associated with chromenes, exploring the analgesic effects of our compound could be worthwhile. Animal models and pain-related assays could provide insights into its pain-relieving potential .

properties

IUPAC Name

N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)17(21)20-18-19-16-13-7-2-3-8-14(13)23-10-15(16)24-18/h2-9H,10H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMWTJCMLXZFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.